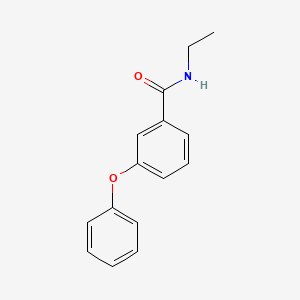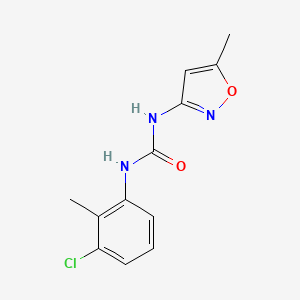![molecular formula C19H16ClN3O3S B5360495 2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5360495.png)
2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to regulate various signaling pathways involved in inflammation and immune responses.
作用機序
2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide exerts its pharmacological effects by inhibiting JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. Specifically, this compound inhibits JAK3, which is primarily expressed in immune cells and is involved in the signaling pathway of interleukin-2 (IL-2). By inhibiting JAK3, this compound can reduce the activation of T cells and prevent the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various disease models. In a study of rheumatoid arthritis, this compound was found to reduce the production of pro-inflammatory cytokines and improve clinical symptoms in patients. In another study of psoriasis, this compound was found to reduce the thickness of skin lesions and improve clinical symptoms. These effects are thought to be due to the inhibition of JAK enzymes and the subsequent reduction in inflammation.
実験室実験の利点と制限
One of the advantages of 2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide for lab experiments is its specificity for JAK3. This allows researchers to study the effects of JAK3 inhibition on various disease models and immune responses. However, one limitation of this compound is its potential off-target effects on other JAK enzymes, which can lead to unwanted side effects. Additionally, the high cost of this compound may limit its use in some lab experiments.
将来の方向性
There are several future directions for the study of 2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide. One area of research is the development of more selective JAK3 inhibitors with fewer off-target effects. Another area of research is the investigation of the long-term effects of JAK3 inhibition on immune function and inflammation. Additionally, the potential use of this compound in combination with other therapies for the treatment of various diseases is an area of active research.
合成法
The synthesis of 2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 3-pyridinemethanol to form 4-chlorobenzenesulfonamide. The resulting compound is then reacted with 2-aminobenzamide to form this compound. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
科学的研究の応用
2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has been shown to inhibit JAK enzymes, which play a crucial role in regulating the immune response and inflammation. By inhibiting JAK enzymes, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to a reduction in inflammation.
特性
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-15-7-9-16(10-8-15)27(25,26)23-18-6-2-1-5-17(18)19(24)22-13-14-4-3-11-21-12-14/h1-12,23H,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAUSINODWGYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl {4-bromo-2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetate](/img/structure/B5360413.png)

![4-(4-cyclopentylpyrimidin-2-yl)-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5360432.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethyl-1-methylpropyl)acetamide](/img/structure/B5360441.png)


![ethyl {[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5360458.png)
![N-[3-({[(2-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5360464.png)
![3-fluoro-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5360472.png)
![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5360478.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]isonicotinamide](/img/structure/B5360509.png)
![N-(2,6-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5360514.png)
![N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]acetamide](/img/structure/B5360515.png)
![3-(1,3-benzodioxol-5-yl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5360520.png)